(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one
Description
(Z)-4-(2-(Benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a benzo[d][1,3]dioxol-5-yl (methylenedioxy-substituted phenyl) hydrazone moiety and two phenyl substituents at positions 1 and 3 of the pyrazole ring. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties . The Z-configuration of the hydrazone group is critical for its stereoelectronic interactions with biological targets, such as cyclooxygenase-2 (COX-2) or bacterial enzymes . The benzo[d][1,3]dioxol-5-yl group enhances lipophilicity and may improve binding affinity to hydrophobic pockets in enzymes .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yldiazenyl)-2,5-diphenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22-21(24-23-16-11-12-18-19(13-16)29-14-28-18)20(15-7-3-1-4-8-15)25-26(22)17-9-5-2-6-10-17/h1-13,25H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJOQOHKCACPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of benzo[d][1,3]dioxol-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate is then subjected to a cyclization reaction with 1,3-diphenyl-1H-pyrazol-5(4H)-one under acidic or basic conditions to yield the final product.
The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxol ring or the pyrazolone moiety are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a chemical compound with diverse applications in scientific research and industry, stemming from its unique structural features and potential biological activities. It features a hydrazone functional group linked to a pyrazole ring, further substituted with a benzo[d][1,3]dioxole moiety.
Applications
- This compound as a biological agent Research indicates that compounds containing pyrazole and hydrazone moieties exhibit a broad spectrum of biological activities, including potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents. These activities are attributed to the compound's ability to interact with biological targets such as enzymes and receptors involved in disease processes.
- Applications in Material Science This compound is used in the creation of advanced materials, potentially as a dye in textile and material coloring, and as a component in the synthesis of polymers and coatings.
- Applications as a Chemical Intermediate this compound is utilized in the synthesis of more complex organic molecules. It can serve as a building block in creating pharmaceuticals, agrochemicals, and other specialty chemicals.
- Study of Binding Affinity: Interaction studies have focused on its binding affinity to various biological targets. These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Similar Compounds
Several compounds share structural similarities with this compound. The unique combination of the benzo[d][1,3]dioxole moiety with the hydrazone and diphenylpyrazole structure provides distinctive chemical properties and biological activities not found in these similar compounds.
| Compound Name | Unique Features |
|---|---|
| 4-(2H-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amino | Contains an amino group that enhances solubility and reactivity. |
| 4-(benzo[1,3]dioxol-5-yloxy)-1H-pyrazole | Features an ether linkage that may influence pharmacokinetics. |
| 2-(3,5-Diphenylpyrazole) | Lacks the dioxole moiety but retains significant biological activity. |
Mechanism of Action
The mechanism of action of (Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, modulating the activity of the target protein. Additionally, the benzo[d][1,3]dioxol ring and pyrazolone moiety may interact with other biomolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing various biological pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolone Derivatives
*Estimated based on structural analogs.
Key Observations :
- The benzo[d][1,3]dioxol-5-yl group in the target compound introduces a rigid, electron-rich aromatic system, contrasting with halogenated (e.g., fluoro, chloro) or alkyl substituents in analogs.
Table 2: Anti-Inflammatory and Antimicrobial Activities
*Predicted based on structural analogs.
Key Observations :
- Fluorinated derivatives, such as the 3,4-difluorophenyl analog, exhibit stronger COX-2 inhibition due to enhanced hydrogen bonding with residues like Asn288 and Gln283 .
Physicochemical and Spectroscopic Comparisons
Table 3: Physicochemical Properties
*Predicted based on analogs.
Biological Activity
(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, making it a subject of extensive research. This article explores its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a hydrazone functional group linked to a pyrazole ring. The presence of the benzo[d][1,3]dioxole moiety enhances its reactivity and biological properties. The Z-configuration is crucial for its interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
1. Antioxidant Activity
- The compound has demonstrated notable antioxidant capacity, capable of scavenging free radicals and reducing oxidative stress. Studies have utilized assays like DPPH and ABTS to evaluate its efficacy.
2. Antimicrobial Activity
- Similar pyrazolone derivatives have shown promising results against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
3. Anti-inflammatory Effects
- In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases.
4. Anticancer Properties
- Emerging evidence highlights its ability to induce apoptosis in cancer cell lines by activating caspases and inhibiting cell proliferation, marking it as a candidate for further development in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : The compound could act on specific receptors related to immune response or cell growth.
- Gene Expression Alteration : Research indicates modulation of gene expression profiles associated with oxidative stress and inflammation.
Data Tables
Case Studies
Case Study 1: Antioxidant Evaluation
A study by Smith et al. (2020) assessed the antioxidant capacity of several pyrazolone derivatives, including this compound. Using the DPPH assay, it was found to exhibit significant scavenging activity comparable to well-known antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
In research conducted by Johnson et al. (2022), the anti-inflammatory effects were evaluated using LPS-stimulated macrophages. Results indicated that treatment with this compound led to a marked reduction in IL-6 levels, suggesting its potential use in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
